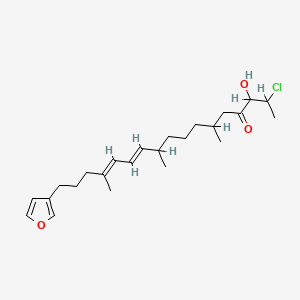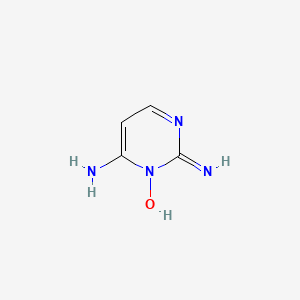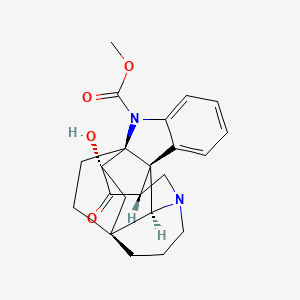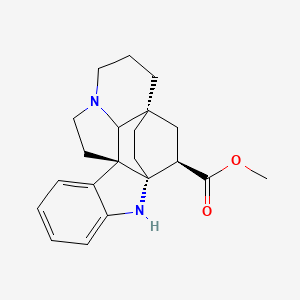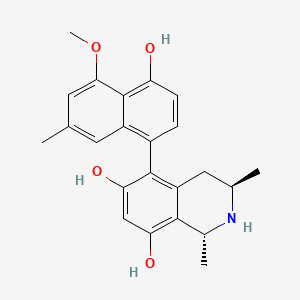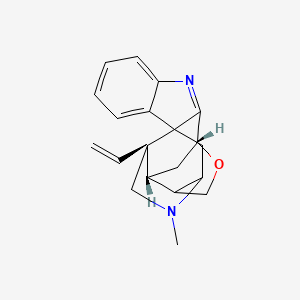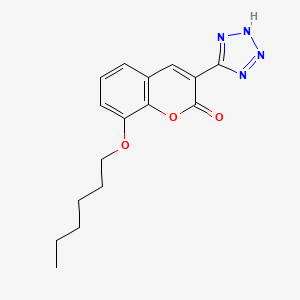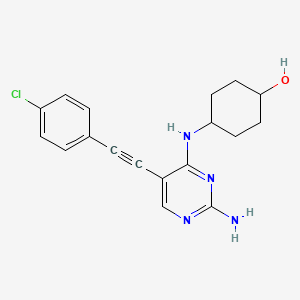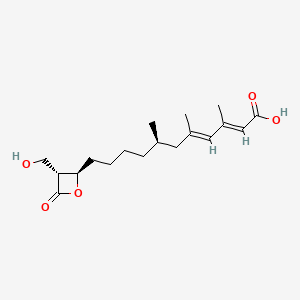
Hymeglusin
Übersicht
Beschreibung
Hymeglusin is a β-lactone antibiotic and antifungal agent . It is a specific irreversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase . It is also known by other names such as Antibiotic 1233A, Antibiotic F 244, and Antibiotic L-659-699 .
Molecular Structure Analysis
The molecular formula of Hymeglusin is C18H28O5 . It has a molecular weight of 324.41 . The exact molecular structure is not provided in the retrieved sources.Chemical Reactions Analysis
Hymeglusin inhibits HMG-CoA synthase by covalently modifying the active Cys129 residue of the enzyme . This inhibition is specific and irreversible .Physical And Chemical Properties Analysis
Hymeglusin is a solid substance . It is soluble in ethanol, methanol, DMSO, and chloroform . .Wissenschaftliche Forschungsanwendungen
Enhancing the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia (AML)
Hymeglusin, a specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase 1 (HMGCS1), regulates the mevalonate pathway, which is vital for AML growth and chemosensitivity . The combination of venetoclax and hymeglusin has been explored in a study, showing that Hymeglusin enhances the pro-apoptotic effects of Venetoclax in AML .
Antibacterial Agent
Hymeglusin is a β-Lactone antibacterial agent . It can be used in the research of bacterial infections and the development of new antibiotics .
Antifungal Agent
In addition to its antibacterial properties, Hymeglusin also acts as an antifungal agent . This makes it useful in the study of fungal infections and the creation of antifungal treatments .
Inhibitor of HMG-CoA Synthase
Hymeglusin is a specific irreversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase . This enzyme plays a crucial role in the mevalonate pathway, which is important for the biosynthesis of several important substances including cholesterol, coenzyme Q10, and dolichols .
Cholesterol Biosynthesis Inhibitor
At a dose of 25 mg/kg, Hymeglusin inhibits cholesterol biosynthesis in rats by 45% . This property could be useful in the research of cholesterol-related diseases and the development of cholesterol-lowering drugs .
Research Tool in Molecular Biology
Due to its specific inhibition of HMG-CoA synthase, Hymeglusin can be used as a research tool in molecular biology to study the mevalonate pathway and its role in various biological processes .
Wirkmechanismus
Target of Action
Hymeglusin, a fungal β-lactone antibiotic, is a specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase 1 (HMGCS1) . HMGCS1 is an enzyme that plays a crucial role in the mevalonate pathway, which is vital for cell growth and chemosensitivity .
Mode of Action
Hymeglusin inhibits HMG-CoA synthase by covalently modifying the active Cys129 residue of the enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the mevalonate pathway .
Biochemical Pathways
The primary biochemical pathway affected by Hymeglusin is the mevalonate pathway . This pathway is essential for the biosynthesis of several important classes of molecules, including sterols and certain types of lipids. By inhibiting HMGCS1, Hymeglusin disrupts the mevalonate pathway, which can affect cell growth and chemosensitivity .
Result of Action
The inhibition of HMGCS1 by Hymeglusin leads to a decrease in the production of molecules that are vital for cell growth and chemosensitivity . This can result in the induction of apoptosis in certain cell lines . For instance, in acute myeloid leukemia (AML) cells, Hymeglusin has been shown to enhance the pro-apoptotic effects of other drugs like Venetoclax .
Safety and Hazards
Zukünftige Richtungen
Hymeglusin has been studied for its potential in enhancing the pro-apoptotic effects of Venetoclax in Acute Myeloid Leukemia . The combination of Venetoclax and Hymeglusin showed enhanced antileukemic activity with acceptable toxicity in AML . This suggests that Hymeglusin could have potential therapeutic applications in the treatment of certain types of cancer .
Eigenschaften
IUPAC Name |
(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZJZWSXPVLAW-KXCGKLMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318499 | |
| Record name | Hymeglusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic 1233A | |
CAS RN |
29066-42-0 | |
| Record name | Hymeglusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29066-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antibiotic 1233A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hymeglusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



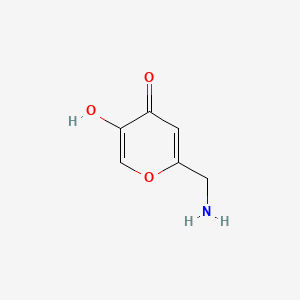
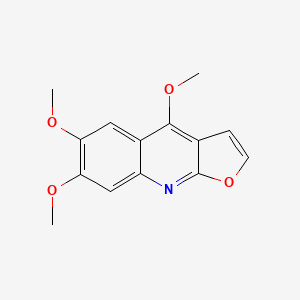

![(6Z)-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-6-[hydroxy(phenyl)methylidene]-2,4-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione](/img/structure/B1673747.png)
